molecular formula C19H13N3O3S2 B2656947 Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate CAS No. 681173-87-5

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2656947
CAS No.: 681173-87-5
M. Wt: 395.45
InChI Key: OJELBBSAWZEWEZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a thiazole ring, and a benzoate ester group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit tumor cell proliferation and migration by interacting with specific proteins involved in cancer cell survival, such as heat shock protein 90 (Hsp90) .
  • Cell Line Studies : In vitro studies using various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma), have demonstrated its potential to reduce cell viability and induce apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar thiazole derivatives have shown the ability to modulate inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Agricultural Applications

Benzothiazole derivatives, including this compound, are noted for their agricultural applications:

  • Antibacterial Activity : These compounds have been studied for their effectiveness against various bacterial strains, making them potential candidates for agricultural pesticides .
  • Herbicidal Properties : The structural characteristics of benzothiazole derivatives allow them to function as herbicides, providing a means to control unwanted plant growth effectively .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry explored the anticancer efficacy of thiazole derivatives. This compound was included in a series of compounds tested against several cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory mechanisms of benzothiazole derivatives. The study highlighted that this compound could downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its therapeutic potential for inflammatory diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Anticancer ActivitySignificant inhibition of tumor cell proliferation; interacts with Hsp90
Anti-inflammatory EffectsModulates cytokine levels; potential for treating inflammatory diseases
Agricultural UseEffective against bacterial strains; potential herbicidal properties

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate.

    Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzo[d]thiazole and 6-nitrobenzo[d]thiazole are structurally related.

Uniqueness

This compound is unique due to its combination of the benzo[d]thiazole and thiazole rings with a benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or benzo[d]thiazole derivatives .

Biological Activity

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that incorporates thiazole and benzo[d]thiazole moieties. These structural features suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Structural Characteristics

The compound's structure features:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d]thiazole Moiety : Often associated with anticancer properties due to its ability to interact with cellular targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer effects. This compound has been evaluated for its ability to inhibit tumor cell proliferation and migration.

  • Mechanism of Action : The compound may interact with heat shock protein 90 (Hsp90), a key regulator in cancer cell survival, suggesting its potential as a therapeutic agent in cancer treatment .
CompoundIC50 (µM)Mechanism of ActionReference
This compoundTBDHsp90 inhibition
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate12.5Cytotoxicity against A431 cells
Other Thiazole Derivatives<10Various pathways

Anti-inflammatory Properties

Studies have shown that thiazole derivatives can modulate inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNF-α). This compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the effects of various thiazole derivatives on cancer cell lines, revealing that those with modifications similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 to 12.5 µM against different cell lines .
  • Inflammation Modulation : In vitro assays demonstrated that thiazole derivatives could significantly reduce levels of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in inflammatory conditions .
  • Neuroprotective Studies : Research involving thiazole compounds has shown their ability to protect neuronal cells from oxidative stress, suggesting a beneficial role in neurodegenerative disease models .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-4-2-11(3-5-12)15-9-26-19(21-15)22-17(23)13-6-7-14-16(8-13)27-10-20-14/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELBBSAWZEWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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